
2H-Thiopyran-2-one, 4-hydroxy-6-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Thiopyran-2-one, 4-hydroxy-6-methyl- is a heterocyclic compound that belongs to the class of thiopyrans It is characterized by a sulfur atom in the ring structure, which differentiates it from its oxygen-containing analogs
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Thiopyran-2-one, 4-hydroxy-6-methyl- can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable thioketone with an aldehyde or ketone in the presence of a base can lead to the formation of the thiopyran ring . Another method involves the use of sulfur-containing reagents to introduce the sulfur atom into the pyran ring .
Industrial Production Methods
Industrial production of 2H-Thiopyran-2-one, 4-hydroxy-6-methyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
2H-Thiopyran-2-one, 4-hydroxy-6-methyl- undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace a substituent on the thiopyran ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced thiopyrans.
Substitution: Various substituted thiopyrans depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2H-Thiopyran-2-one, 4-hydroxy-6-methyl- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2H-Thiopyran-2-one, 4-hydroxy-6-methyl- involves its interaction with various molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with biological molecules, leading to changes in their structure and function . The sulfur atom in the thiopyran ring plays a crucial role in its reactivity and interaction with other molecules .
Vergleich Mit ähnlichen Verbindungen
2H-Thiopyran-2-one, 4-hydroxy-6-methyl- can be compared with other similar compounds such as:
2H-Pyran-2-one, 4-hydroxy-6-methyl-: This oxygen-containing analog has similar chemical properties but differs in its reactivity due to the presence of oxygen instead of sulfur.
2H-Thiopyran-2-one, 4-methoxy-6-methyl-: This compound has a methoxy group instead of a hydroxy group, which affects its chemical behavior and applications.
The uniqueness of 2H-Thiopyran-2-one, 4-hydroxy-6-methyl- lies in its sulfur-containing ring, which imparts distinct chemical properties and reactivity compared to its oxygen-containing counterparts.
Eigenschaften
CAS-Nummer |
58035-27-1 |
|---|---|
Molekularformel |
C6H6O2S |
Molekulargewicht |
142.18 g/mol |
IUPAC-Name |
2-hydroxy-6-methylthiopyran-4-one |
InChI |
InChI=1S/C6H6O2S/c1-4-2-5(7)3-6(8)9-4/h2-3,8H,1H3 |
InChI-Schlüssel |
USIIJTFKQCCPOM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)C=C(S1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Acetamide, N-ethyl-N-[(2-methyl-3-pyridinyl)methyl]-](/img/structure/B14606573.png)
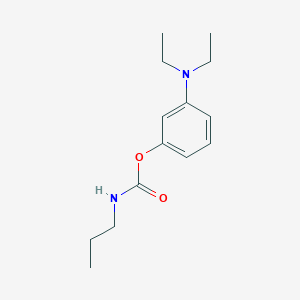
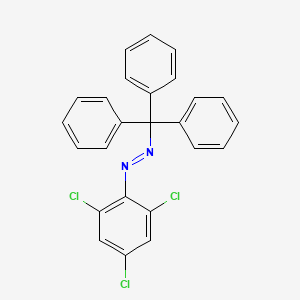
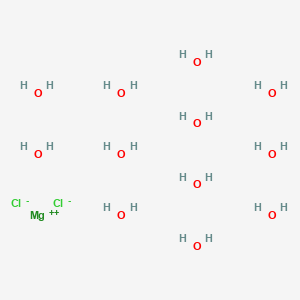
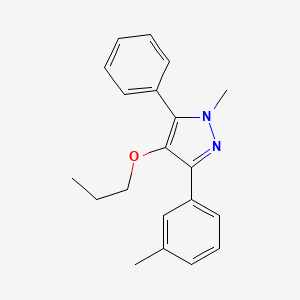
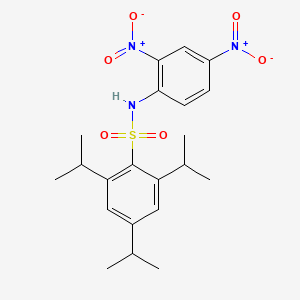

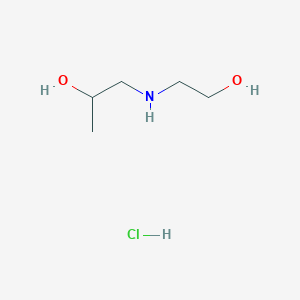
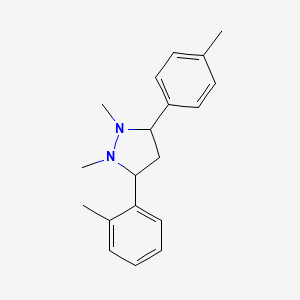

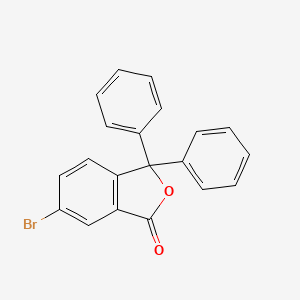
![6-(3-Methylhept-1-EN-1-YL)bicyclo[3.1.0]hexan-3-one](/img/structure/B14606614.png)
![Methyl 2-[(2-oxopropyl)amino]prop-2-enoate](/img/structure/B14606624.png)
